(2R)-2-(Oxan-3-yl)propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMASEMXPVHULRJ-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Oxan-3-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxane and a suitable amine precursor.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Oxan-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2R)-2-(Oxan-3-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-2-(Oxan-3-yl)propan-1-amine exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between (2R)-2-(Oxan-3-yl)propan-1-amine and analogous compounds:
Key Observations:
Amine Position: The terminal propan-1-amine group in this compound contrasts with the branched propan-2-amine in analogs .
Stereochemistry : The R-configuration at C2 introduces chirality absent in symmetrical analogs like 2-(Oxan-3-yl)propan-2-amine , making it relevant for enantioselective synthesis.
Physicochemical Properties
Collision cross-section (CCS) data for 2-(Oxan-3-yl)propan-2-amine provides insights into molecular size and shape (e.g., [M+H]+ CCS: 132.3 Ų).
Q & A
Q. What are the recommended synthetic routes for (2R)-2-(Oxan-3-yl)propan-1-amine, and how can reaction conditions be optimized?
Synthesis typically involves chiral amine formation through reductive amination or nucleophilic substitution. Key steps include:
- Oxidation : Use KMnO₄ or CrO₃ under acidic conditions to generate intermediates like imines or nitriles .
- Reduction : Employ LiAlH₄ or NaBH₄ to reduce intermediates to the final amine, ensuring stereochemical control .
- Chiral resolution : Utilize chiral auxiliaries or catalysts to enhance enantiomeric purity. For example, asymmetric hydrogenation with transition metal catalysts can improve yield and optical activity .
- Optimization : Adjust solvent polarity (e.g., THF vs. ethanol) and temperature (0–25°C) to minimize side reactions. Monitor progress via TLC or HPLC .
Q. How can the chirality and structural integrity of this compound be confirmed experimentally?
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule chiral centers .
- Chiral HPLC : Employ columns with β-cyclodextrin or cellulose-based stationary phases to separate enantiomers. Retention time comparisons with known standards validate chirality .
- Spectroscopic methods :
Advanced Research Questions
Q. What analytical strategies address enantiomeric impurities in this compound during scale-up synthesis?
- Diastereomeric salt formation : Use resolving agents like tartaric acid derivatives to crystallize impurities. For instance, (R)-mandelic acid selectively binds to undesired (S)-enantiomers .
- Kinetic resolution : Apply enzymes (e.g., lipases) to hydrolyze one enantiomer preferentially, leveraging differential reaction rates .
- Advanced chromatography : Utilize simulated moving bed (SMB) chromatography for high-throughput separation. Optimize mobile phase composition (e.g., hexane/isopropanol) for baseline resolution .
Q. How does the oxan-3-yl group influence the compound’s reactivity in nucleophilic substitution reactions compared to bulky substituents like adamantyl?
- Steric effects : The oxan-3-yl group (tetrahydropyran ring) provides moderate steric hindrance, allowing for faster SN2 reactions compared to adamantyl derivatives, which exhibit extreme rigidity and slow kinetics .
- Electronic effects : The oxygen atom in the oxan-3-yl group enhances electron density at the adjacent carbon, increasing nucleophilicity in amine-mediated reactions. In contrast, adamantyl’s electron-withdrawing nature reduces reactivity .
- Case study : Substitution with iodide (KI in acetone) proceeds at 50°C for oxan-3-yl derivatives vs. >80°C for adamantyl analogs, highlighting kinetic differences .
Q. What computational methods predict the stability of this compound under varying pH and temperature conditions?
- Molecular dynamics (MD) simulations : Use software like GROMACS to model degradation pathways. For example, predict hydrolysis rates of the oxan ring at acidic pH (e.g., pH 2) .
- Density functional theory (DFT) : Calculate activation energies for thermal decomposition. Studies suggest the compound is stable below 150°C, with degradation products including propanal and oxane derivatives .
- pH-dependent stability assays : Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via LC-MS, identifying primary hydrolyzed byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
